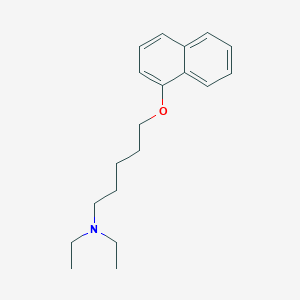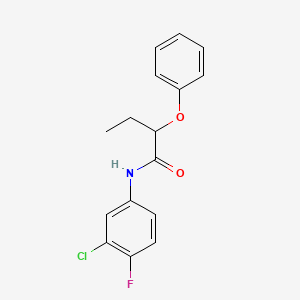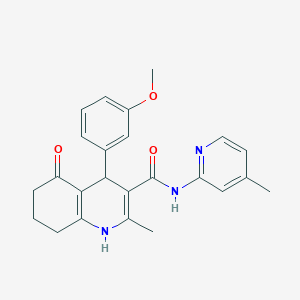
N,N-diethyl-5-(1-naphthyloxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-(1-naphthyloxy)-1-pentanamine, commonly known as "DEET," is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and widely used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of applications, including personal care products and outdoor gear.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. DEET is thought to disrupt the insect's sense of smell, making it difficult for the insect to locate its target.
Biochemical and Physiological Effects
DEET has been shown to have a number of biochemical and physiological effects. Studies have shown that DEET can affect the activity of enzymes in the insect's nervous system, leading to reduced activity and paralysis. DEET has also been shown to affect the metabolism of the insect, leading to reduced energy production and ultimately death.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments due to its effectiveness as an insect repellent. However, there are some limitations to its use. DEET can be toxic to some species of insects, and its effectiveness can be reduced in certain conditions, such as high humidity.
Zukünftige Richtungen
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Another area of interest is the study of the ecological impacts of DEET use, including its effects on non-target species and the environment. Additionally, there is a need for further research on the mechanism of action of DEET and its potential effects on human health.
Synthesemethoden
DEET can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-naphthol with diethylamine in the presence of an acid catalyst. The resulting product is then purified using a variety of techniques, including distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness as an insect repellent. Numerous studies have shown that DEET is highly effective at repelling a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been shown to be safe for use in humans when used as directed.
Eigenschaften
IUPAC Name |
N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-3-20(4-2)15-8-5-9-16-21-19-14-10-12-17-11-6-7-13-18(17)19/h6-7,10-14H,3-5,8-9,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGSRKMYCHFRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)

![6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4955835.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)
![6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4955864.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)